![molecular formula C10H12N2O B13439683 ({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea](/img/structure/B13439683.png)
({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea is a compound with a unique bicyclic structure. It is derived from bicyclo[4.2.0]octa-1,3,5-triene, a compound known for its interesting chemical properties and potential applications in various fields. The presence of the urea group in this compound adds to its versatility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with a suitable urea derivative. One common method involves the use of a rhodium(I) complex as a catalyst to facilitate the reaction between terminal aryl alkynes and the bicyclic compound . The reaction conditions often include elevated temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation under reduced pressure are employed to obtain the final compound in its pure form .
化学反応の分析
Types of Reactions
({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea group can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of ({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with various biomolecules, influencing their activity. Additionally, the bicyclic structure allows the compound to fit into specific binding sites, modulating the function of enzymes and receptors .
類似化合物との比較
Similar Compounds
Benzocyclobutene: Another bicyclic compound with similar structural features.
Benzocyclobutane: Shares the bicyclic framework but differs in the functional groups attached.
1,2-Dihydrobenzocyclobutene: A reduced form of benzocyclobutene with different reactivity.
Uniqueness
({Bicyclo[420]octa-1,3,5-trien-7-yl}methyl)urea stands out due to the presence of the urea group, which imparts unique chemical and biological properties
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
7-bicyclo[4.2.0]octa-1,3,5-trienylmethylurea |
InChI |
InChI=1S/C10H12N2O/c11-10(13)12-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5-6H2,(H3,11,12,13) |
InChIキー |
QNQUHZSHCOJNRO-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=CC=CC=C21)CNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


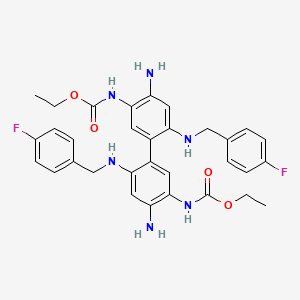
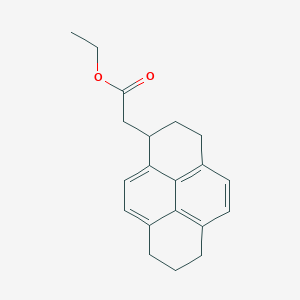
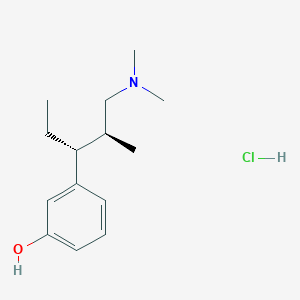
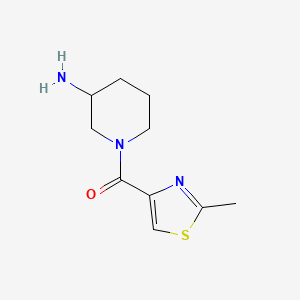
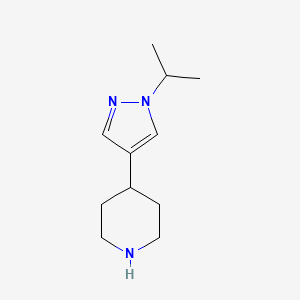
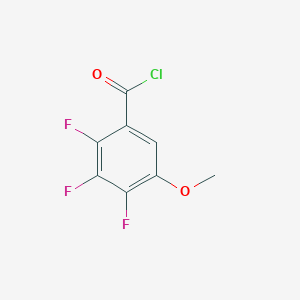
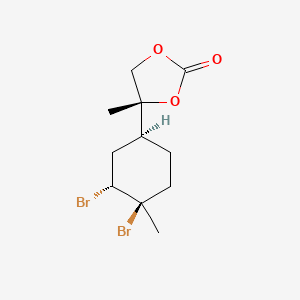
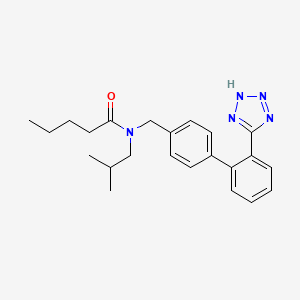
![N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid](/img/structure/B13439655.png)
![[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B13439672.png)
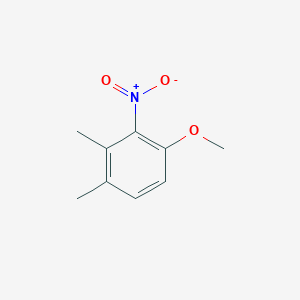

amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B13439687.png)
![4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13439691.png)
